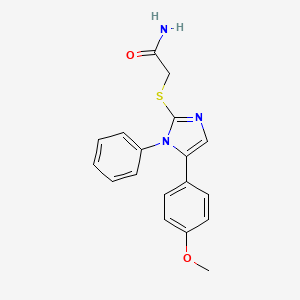![molecular formula C19H17N3O2 B2862022 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1448126-65-5](/img/structure/B2862022.png)
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The synthesis is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be synthesized through multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Antituberculosis Agent
Imidazo[1,2-a]pyridine analogues, including derivatives of our compound of interest, have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). These compounds are being critically reviewed for their structure-activity relationship, mode-of-action, and scaffold hopping strategies, marking a renaissance era in TB drug discovery .
Anticancer Applications
The imidazo[1,2-a]pyridine core is being explored for its anticancer properties. Studies suggest that certain substitutions on the imidazo[1,2-a]pyridine framework can lead to compounds with cytotoxic effects, potentially inhibiting cancer cell growth and proliferation .
Antiviral Properties
Derivatives of imidazo[1,2-a]pyridine have been identified for their antiviral activities. The structural motif of our compound is considered promising for the development of new antiviral drugs, which could be effective against a range of viral infections .
Antiulcer Activity
The imidazo[1,2-a]pyridine derivatives are also being investigated for their antiulcer potential. The bioactive nature of these compounds suggests they could be used in the treatment of ulcers, possibly by affecting the gastric secretions or protecting the gastric lining .
Antibacterial Applications
The broad spectrum of biological activity of imidazo[1,2-a]pyridines includes antibacterial properties. Research is ongoing to develop new derivatives that can act as potent antibacterial agents, which is crucial in the face of rising antibiotic resistance .
Antifungal Effects
Imidazo[1,2-a]pyridine compounds have shown promise as antifungal agents. The structural variations in these compounds can lead to different modes of action against fungal pathogens, offering a potential avenue for new antifungal drug development .
GABA A Receptor Modulation
Some imidazo[1,2-a]pyridine derivatives have been commercialized as sedatives and anxiolytics, such as Zolpidem. These compounds can modulate GABA A receptors, which are pivotal in the regulation of neuronal excitability and are therapeutic targets for various central nervous system disorders .
Cyclin-Dependent Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold has been described as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in cell cycle regulation, and their inhibition is a therapeutic strategy in the treatment of cancers and other proliferative diseases .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that the compound may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity . This could result in changes in cell cycle progression, neuronal excitability, or neurotransmitter release.
Biochemical Pathways
If the compound acts as a cdk inhibitor, it could affect cell cycle progression and potentially have anti-cancer effects . If it acts as a calcium channel blocker, it could affect neuronal signaling and have potential applications in treating neurological disorders . If it modulates GABA A receptors, it could affect neurotransmission and potentially have sedative or anxiolytic effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits CDKs, it could halt cell cycle progression and induce cell death in cancer cells . If it blocks calcium channels, it could reduce neuronal excitability . If it modulates GABA A receptors, it could enhance inhibitory neurotransmission .
properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-21(13-15-12-20-18-9-5-6-10-22(15)18)19(23)17-11-14-7-3-4-8-16(14)24-17/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHFJUPVALDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2861941.png)
![(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine](/img/structure/B2861942.png)
![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2861943.png)
![Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2861944.png)




![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)


![{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2861961.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2861962.png)